molecular formula C8H5N3O3S2 B13941173 Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- CAS No. 58139-46-1

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-

Cat. No.: B13941173
CAS No.: 58139-46-1
M. Wt: 255.3 g/mol
InChI Key: VBZZWXOIPRPHKJ-UHFFFAOYSA-N
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Description

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is a complex organic compound that features a unique structure combining a formamide group with a thiazole ring substituted with a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then reacted with formamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

    Condensation: The formamide group can react with aldehydes or ketones to form imines.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-thiophenecarboxaldehyde: Shares the nitrothiophene moiety but lacks the thiazole ring.

    1,3,4-Thiadiazole Derivatives: Similar in structure but with different substituents on the thiazole ring.

Uniqueness

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is unique due to its combination of a formamide group with a nitrothiophene-substituted thiazole ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

58139-46-1

Molecular Formula

C8H5N3O3S2

Molecular Weight

255.3 g/mol

IUPAC Name

N-[4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide

InChI

InChI=1S/C8H5N3O3S2/c12-4-9-8-10-5(3-15-8)6-1-2-7(16-6)11(13)14/h1-4H,(H,9,10,12)

InChI Key

VBZZWXOIPRPHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O

Origin of Product

United States

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